Cas no 1016544-26-5 (Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)-)

Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)-, is a brominated and fluorinated aromatic ketone featuring a trimethoxyphenyl substituent. This compound is of interest in synthetic organic chemistry due to its structural complexity, which combines halogenated and methoxylated aromatic systems. The presence of bromine and fluorine enhances its reactivity in cross-coupling reactions, while the trimethoxy groups contribute to electron-rich properties, facilitating further functionalization. Its well-defined molecular architecture makes it a valuable intermediate in pharmaceutical and materials science research, particularly in the development of bioactive molecules or advanced organic materials. The compound's stability and distinct substitution pattern offer versatility in targeted synthetic applications.
Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)- structure
1016544-26-5 structure
Product Name:Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)-
CAS No:1016544-26-5
MF:C16H14BrFO4
MW:369.182367801666
CID:1006005
PubChem ID:46929854
Update Time:2025-05-26

Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)-
    • (4-Bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone
    • SCHEMBL1307386
    • 1016544-26-5
    • (4-bromo-2-fluorophenyl)-(3,4,5-trimethoxyphenyl)methanone
    • F71404
    • Inchi: 1S/C16H14BrFO4/c1-20-13-6-9(7-14(21-2)16(13)22-3)15(19)11-5-4-10(17)8-12(11)18/h4-8H,1-3H3
    • InChI Key: AWGAKUPXBAXPQC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)C(C1C=C(C(=C(C=1)OC)OC)OC)=O

Computed Properties

  • Exact Mass: 368.00595g/mol
  • Monoisotopic Mass: 368.00595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 44.8Ų

Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P020248-1g
(4-Bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone
1016544-26-5 98%
1g
$93.00 2023-12-27
1PlusChem
1P020248-5g
(4-Bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone
1016544-26-5 98%
5g
$320.00 2023-12-27
1PlusChem
1P020248-25g
(4-Bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone
1016544-26-5 98%
25g
$1153.00 2023-12-27

Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)- Related Literature

Additional information on Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)-

Research Brief on Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)- (CAS: 1016544-26-5): Recent Advances and Applications

Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)- (CAS: 1016544-26-5) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a modulator of key biological pathways, particularly in the context of cancer and inflammatory diseases. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, structural-activity relationships, and potential clinical applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's ability to inhibit tubulin polymerization, a critical process in cell division. The researchers demonstrated that Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)- exhibits potent anti-proliferative activity against multiple cancer cell lines, with IC50 values in the nanomolar range. Structural analysis revealed that the 4-bromo-2-fluorophenyl moiety enhances binding affinity to the colchicine site of tubulin, while the trimethoxyphenyl group contributes to stabilization of the protein-ligand complex.

Further research has explored the compound's potential as an anti-inflammatory agent. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that this methanone derivative significantly reduces the production of pro-inflammatory cytokines (TNF-α, IL-6) in macrophage models. The study identified NF-κB signaling pathway inhibition as a key mechanism, with the bromo-fluoro substitution pattern playing a crucial role in this activity. These findings suggest potential applications in treating chronic inflammatory conditions.

Recent advancements in structure-activity relationship (SAR) studies have led to the development of optimized analogs with improved pharmacokinetic properties. Research published in European Journal of Medicinal Chemistry (2024) described a series of derivatives where modifications to the methoxy groups resulted in enhanced metabolic stability while maintaining biological activity. These developments represent significant progress toward potential clinical translation of this compound class.

The compound's unique chemical structure has also made it a valuable tool in chemical biology research. A 2023 study in ACS Chemical Biology utilized Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)- as a chemical probe to investigate microtubule dynamics in live cells. The researchers developed fluorescent derivatives that allowed real-time visualization of tubulin interactions, providing new insights into the mechanisms of microtubule-targeting agents.

Ongoing research is exploring the compound's potential in combination therapies. Preliminary data presented at the 2024 American Association for Cancer Research annual meeting showed synergistic effects when combined with immune checkpoint inhibitors in murine tumor models. This suggests that the compound's microtubule-disrupting activity may enhance tumor immunogenicity, opening new avenues for combination treatment strategies in oncology.

Despite these promising developments, challenges remain in the clinical translation of Methanone, (4-bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)-. Recent toxicology studies have identified dose-limiting hepatotoxicity that will require structural optimization to overcome. However, the compound continues to serve as an important lead structure for the development of novel therapeutic agents targeting both proliferative and inflammatory diseases.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD